Product packaging for DS-3032b(Cat. No.:)

DS-3032b

Cat. No.: B1191737
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DS-3032b, also known as Milademetan, is a potent, specific, and orally active small-molecule inhibitor of the MDM2-p53 interaction. Its primary research value lies in reactivating the tumor suppressor protein p53 in cancers with wild-type TP53, offering a targeted therapeutic strategy. By binding to MDM2, this compound disrupts its interaction with p53, preventing the proteasomal degradation of p53 and restoring its transcriptional activity. This reactivation leads to the potent induction of p53-mediated pathways, resulting in G1 cell cycle arrest, cellular senescence, and apoptosis in cancer cells. Preclinical studies have demonstrated the efficacy of this compound across various contexts. In neuroblastoma models, it selectively inhibited viability, proliferation, and migration in cell lines with wild-type TP53, independent of MYCN amplification status, and delayed tumor growth in mouse xenografts . Its action mimics CRISPR-mediated MDM2 knockout, confirming its on-target mechanism . Molecular docking analyses have further elucidated the drug's mechanism, revealing that this compound binds to the p53 binding site on MDM2 with high affinity and stability, which underpins its therapeutic efficiency . Research has extended to hematological malignancies, with phase I clinical trials investigating this compound in acute myeloid leukemia (AML) and other cancers, showing its potential to reduce blast cells and stabilize p53 . This compound is a valuable tool for researching p53 biology and developing novel oncology therapeutics. This compound is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C21H21F3O4

Appearance

Solid powder

Synonyms

DS3032b;  DS-3032b;  DS 3032b.; NONE

Origin of Product

United States

Molecular Mechanism of Action of Ds 3032b

Disruption of MDM2-TP53 Protein-Protein Interaction

The core of DS-3032b's action lies in its capacity to disrupt the binding between the MDM2 proto-oncogene and the TP53 tumor suppressor protein. MDM2, an E3 ubiquitin ligase, typically binds to TP53, promoting its ubiquitination and subsequent proteasomal degradation, thereby keeping TP53 protein levels low and inhibiting its transcriptional activity. nih.govguidetopharmacology.orgmrc.ac.ukresearchgate.netwikipedia.orgnih.gov this compound effectively counteracts this process. wikipedia.orgguidetopharmacology.orgmdpi.com

This compound is a dispiropyrrolidine-based compound that specifically impairs MDM2's binding to the TP53 transcriptional activation domain. wikipedia.orgguidetopharmacology.orgmdpi.com Molecular docking studies have demonstrated that this compound binds with high affinity and stability to the same region of the TP53 binding site on MDM2. guidetopharmacology.orgresearchgate.netchem960.comlipidmaps.org This interaction involves 16 amino acid residues within the TP53 binding pocket of MDM2, contributing to the strong affinity and stability of the this compound-MDM2 complex. guidetopharmacology.orgresearchgate.netchem960.comlipidmaps.org The calculated affinity energies for the interaction between MDM2 and this compound are approximately -9.9 kcal/mol for the protonated form and -10.0 kcal/mol for the non-protonated form, indicating a robust and stable interaction. researchgate.netchem960.com

Table 1: Binding Affinity Energies of this compound to MDM2

Ligand StateBinding Affinity (kcal/mol)Reference
Protonated this compound-9.9 researchgate.netchem960.com
Non-protonated this compound-10.0 researchgate.netchem960.com

By preventing MDM2 from binding to TP53, this compound inhibits the MDM2-mediated ubiquitination of TP53. mrc.ac.ukwikipedia.org This inhibition of ubiquitination leads to the accumulation and stabilization of the TP53 protein within the cell. wikipedia.orgnih.govmrc.ac.ukguidetopharmacology.orgmrc.ac.ukwikipedia.org The increased stability and subsequent accumulation of TP53 are critical for its ability to exert tumor suppressor functions. wikipedia.orgnih.govwikipedia.org Studies have shown a strong increase in TP53 expression in cell lines harboring wild-type TP53 following this compound treatment. wikipedia.orgnih.gov

Activation of TP53 Downstream Signaling Pathways

The stabilization and accumulation of TP53 by this compound lead to the restoration of TP53's transcriptional activity, which in turn activates various downstream signaling pathways involved in cell cycle control and apoptosis. wikipedia.orgcenmed.comuni.lumrc.ac.uk This activation is selectively observed in cancer cells with wild-type TP53. wikipedia.orgguidetopharmacology.orgwikipedia.org

A key outcome of TP53 reactivation by this compound is the induction of cell cycle regulatory genes. Notably, this compound upregulates the expression of CDKN1A, which encodes the p21 protein (p21WAF1/Cip1). wikipedia.orgcenmed.comnih.govuni.lumrc.ac.ukwikipedia.org p21 is a cyclin-dependent kinase inhibitor that plays a crucial role in arresting the cell cycle at the G1/S transition, preventing uncontrolled cell proliferation. wikipedia.orgnih.govnih.gov Treatment with this compound has been shown to enrich the proportion of cells in the G1 phase and diminish those in the S phase in a dose-dependent manner in neuroblastoma cell lines with wild-type TP53. wikipedia.orgnih.gov

Beyond cell cycle regulation, this compound also activates genes involved in programmed cell death (apoptosis). The expression of pro-apoptotic genes such as BAX and PUMA (also known as BBC3) is significantly upregulated following this compound treatment in cells with wild-type TP53. wikipedia.orgcenmed.comnih.govuni.lumrc.ac.uk This induction of apoptosis-related genes culminates in the dose-dependent induction of apoptosis in various cancer cell lines. wikipedia.orgcenmed.comnih.govuni.lumrc.ac.uk

The TP53-MDM2 pathway operates through an autoregulatory feedback loop. TP53, when active, transcribes MDM2, leading to increased MDM2 mRNA and protein levels. nih.gov MDM2 then binds to TP53, inhibiting its function and promoting its degradation, thus completing the loop. nih.gov this compound, by inhibiting the MDM2-TP53 interaction, initially leads to the accumulation of TP53. This accumulated TP53, being transcriptionally active, then upregulates MDM2 expression as part of the feedback loop. wikipedia.orgnih.govwikipedia.orgbadd-cao.netresearchgate.nethznu.edu.cn While this might seem counterintuitive, the primary effect of this compound in preventing MDM2-mediated TP53 degradation overrides the increased MDM2 production, ensuring sustained TP53 activation and its downstream effects. researchgate.nethznu.edu.cn

Table 2: this compound's Impact on TP53 Downstream Target Gene Expression

Target GeneEffect of this compound TreatmentContext / NotesReference
CDKN1A (p21)Upregulation / InductionIn wild-type TP53 cells; dose-dependent increase wikipedia.orgcenmed.comnih.govuni.lumrc.ac.ukwikipedia.org
BAXUpregulation / InductionIn wild-type TP53 cells; dose-dependent increase wikipedia.orgcenmed.comnih.govuni.lumrc.ac.uk
PUMA (BBC3)Upregulation / InductionIn wild-type TP53 cells; dose-dependent increase cenmed.com
MDM2Upregulation (feedback)In wild-type TP53 cells; part of autoregulatory loop wikipedia.orgnih.govwikipedia.orgbadd-cao.netresearchgate.nethznu.edu.cn

Table 3: this compound's Effect on Cell Viability in Neuroblastoma Cell Lines (72h IC50 Values)

Cell LineTP53 StatusIC50 (nM)Reference
SK-N-SHWild-type21.9 uni.lumrc.ac.ukgoogle.comuni.lu
SH-SY5YWild-type17.7 uni.lumrc.ac.ukgoogle.comuni.lu
IMR32Wild-type52.63 uni.lumrc.ac.ukgoogle.comuni.lu
IMR5Wild-type25.7 uni.lumrc.ac.ukgoogle.comuni.lu
LAN5Wild-type44.1 uni.lumrc.ac.ukgoogle.comuni.lu

The chemical compound this compound, also known as Milademetan or Milademetan Tosylate, represents a significant advancement in targeted therapeutic strategies, primarily through its role as a potent and specific inhibitor of the murine double minute 2 (MDM2) protein. Its molecular actions are centered on reactivating the tumor suppressor protein TP53, a critical component of cellular defense against oncogenesis. nih.govnih.govmedchemexpress.comnih.gov

Molecular Determinants of Tp53 Reactivation

The efficacy of DS-3032b in reactivating TP53 signaling is primarily dependent on the presence of wild-type TP53. nih.govnih.govbihealth.org Studies have demonstrated that this compound selectively activates TP53 signaling in cancer cells harboring wild-type TP53, irrespective of the presence of MYCN amplification, a common oncogenic driver in certain cancers like neuroblastoma. nih.govnih.govbihealth.orgresearchgate.net Conversely, the therapeutic effect of this compound is significantly diminished or absent in cells with mutated TP53 or those expressing a dominant-negative TP53 mutant. nih.govnih.govbihealth.org

The reactivation of TP53 by this compound leads to the enhanced expression of several downstream TP53 target genes. These include CDKN1A (which encodes p21, a cell cycle inhibitor), BAX (a pro-apoptotic protein), and MDM2 itself (part of a negative feedback loop). nih.govmedchemexpress.comnih.gov This upregulation of target genes mediates the observed cellular outcomes such as G1 cell cycle arrest, induction of senescence, and programmed cell death (apoptosis). nih.govoncotarget.com

Research findings using various neuroblastoma cell lines with differing genetic backgrounds highlight the importance of TP53 status for this compound's activity. As shown in the table below, cell lines with wild-type TP53 exhibit sensitivity to this compound, while those with mutant TP53 are markedly less sensitive. researchgate.net

Table 1: this compound IC50 Values and Genetic Background of Neuroblastoma Cell Lines (72h Exposure)

Cell LineTP53 StatusMYCN StatusThis compound IC50 (nM)
SK-N-SHWild-typeNo amplification~150 researchgate.net
SH-SY5YWild-typeNo amplification~150 researchgate.net
IMR32Wild-typeAmplified~150 researchgate.net
IMR5Wild-typeAmplified~150 researchgate.net
LAN5Wild-typeAmplified~150 researchgate.net
KellyMutantAmplified>2000 researchgate.net

Note: IC50 values are approximate based on graphical data from cited research. The significant difference for Kelly cells (mutant TP53) compared to wild-type TP53 cell lines is a key observation. researchgate.net

This data underscores that the molecular determinant for effective TP53 reactivation by this compound is the presence of a functional, wild-type TP53 protein capable of being disinhibited from MDM2-mediated degradation. The compound's ability to exert its antiproliferative effects independently of MYCN amplification status in wild-type TP53 cells suggests its potential applicability across a broader spectrum of cancers characterized by MDM2 overexpression and intact TP53. nih.govmedchemexpress.comresearchgate.net

Preclinical Efficacy of Ds 3032b in in Vitro Systems

Antiproliferative Activity Across Diverse Cancer Cell Lines

DS-3032b has demonstrated effective inhibition of cell viability and proliferation in various cancer cell lines, with its antiproliferative activity being predominantly observed in cells harboring wild-type TP53 nih.govnih.govoncotarget.comnih.govuni.lufishersci.cametabolomicsworkbench.org. Conversely, cancer cell lines with TP53 mutations or those expressing a dominant-negative TP53 mutant exhibit significantly reduced sensitivity to this compound treatment nih.govwjgnet.comoncotarget.com222.198.130chem960.commetabolomicsworkbench.org.

In a panel of neuroblastoma cell lines, this compound treatment led to a dose- and time-dependent reduction in cell viability nih.govnih.govscispace.commetabolomicsworkbench.org. Specifically, cell lines such as SK-N-SH, SH-SY5Y, IMR32, IMR5, and LAN5, all of which possess wild-type TP53, showed significant sensitivity to this compound nih.govnih.govscispace.commetabolomicsworkbench.org. The Kelly cell line, which carries a TP53 mutation, was notably less sensitive nih.govmetabolomicsworkbench.org. Furthermore, this compound reduced bromodeoxyuridine (BrdU) incorporation, indicating inhibited proliferation, in all wild-type TP53 neuroblastoma cell lines except Kelly nih.govmetabolomicsworkbench.org. The efficacy of this compound in neuroblastoma cells with wild-type TP53 was observed to be independent of their MYCN amplification status nih.govnih.govscispace.comoncotarget.com.

The half-maximal inhibitory concentration (IC50) values for this compound after 72 hours of exposure in various neuroblastoma cell lines are presented in Table 1.

Table 1: IC50 Values of this compound in Neuroblastoma Cell Lines (72h Exposure)

Cell LineTP53 StatusIC50 (nM)Reference
SK-N-SHWild-type21.9 nih.govscispace.comnih.gov
SH-SY5YWild-type17.7 nih.govscispace.comnih.gov
IMR32Wild-type52.63 nih.govscispace.comnih.gov
IMR5Wild-type25.7 nih.govscispace.comnih.gov
LAN5Wild-type44.1 nih.govscispace.comnih.gov
KellyMutantLess sensitive nih.govmetabolomicsworkbench.org

This compound has demonstrated antiproliferative effects in hematological malignancy cell lines that retain wild-type TP53 uni.lufishersci.ca. Studies included MOLM-13 (acute myeloid leukemia, AML) and DOHH-2 (non-Hodgkin B-cell lymphoma) uni.lufishersci.ca. These cell lines exhibited sensitivity to this compound with nanomolar half-maximal growth inhibition (GI50) values uni.lufishersci.ca. Specifically, this compound was shown to induce p53-dependent apoptosis in AML cell lines such as MOLM-14 and OCI-AML3 fishersci.ca. In aggressive B-cell lymphoma, the combination of this compound with the BET inhibitor INCB057643 significantly enhanced cytotoxic effects in high-grade B-cell lymphoma (HGBCL-DH) cells that lacked TP53 mutations.

The GI50 values for this compound in selected hematological malignancy cell lines are summarized in Table 2.

Table 2: GI50 Values of this compound in Hematological Malignancy Cell Lines

Cell LineOriginTP53 StatusGI50 (µM)Reference
MOLM-13Acute myeloid leukemiaWild-type0.043 scispace.comnih.gov
DOHH-2B-cell lymphomaWild-type0.069 scispace.comnih.gov

This compound exhibited antiproliferative activity in various solid tumor cell lines with wild-type TP53 nih.govuni.lufishersci.ca. This includes SJSA-1 (osteosarcoma) and WM-115 (melanoma), which showed nanomolar GI50 values nih.govuni.lufishersci.ca. In contrast, solid tumor cell lines with TP53 mutations, such as Saos-2 (osteosarcoma) and DLD-1 (colon adenocarcinoma), were found to be resistant to this compound uni.lufishersci.ca.

The GI50 values for this compound in selected solid tumor cell lines are presented in Table 3.

Table 3: GI50 Values of this compound in Solid Tumor Cell Lines

Cell LineOriginTP53 StatusGI50 (µM)Reference
SJSA-1OsteosarcomaWild-type0.183 scispace.comnih.gov
WM-115MelanomaWild-type0.276 scispace.comnih.gov
SK-MEL-1MelanomaWild-type0.2 scispace.com
DLD-1Colon adenocarcinomaMutant>10 scispace.comnih.gov
Saos-2OsteosarcomaNull>10 scispace.comnih.gov

Beyond the specific categories, this compound has shown potential in other cancer models. For instance, the compound demonstrated antiproliferative activity in the choriocarcinoma cell line JEG3, with a GI50 of 3.62 µM, indicating its broader applicability in TP53 wild-type contexts scispace.com. Furthermore, preclinical characterization suggests that cancer subtypes with a low incidence of TP53 mutation and high gene signature expression, such as myeloma and renal cell cancer, may also be sensitive to MDM2 inhibition by this compound nih.gov.

Induction of Key Cellular Responses

This compound functions as a potent MDM2 inhibitor, leading to the activation of TP53 by preventing the interaction between MDM2 and the TP53 transactivation domain oncotarget.comnih.govuni.lu222.198.130. This activation results in enhanced expression of TP53 target genes, including MDM2, CDKN1A (p21), BAX, and PUMA nih.govwjgnet.comnih.govscispace.comoncotarget.comuni.lu222.198.130chem960.comfishersci.ca. The activation of these pathways culminates in the induction of apoptosis, evidenced by PARP cleavage and increased caspase 3 activity, and senescence in cells with functional TP53 nih.govwjgnet.comnih.govscispace.comoncotarget.comuni.lu222.198.130chem960.comfishersci.ca.

A significant cellular response induced by this compound is cell cycle arrest, particularly at the G1 phase nih.govwjgnet.comnih.govscispace.comoncotarget.com222.198.130chem960.com. Flow cytometric analyses of neuroblastoma cell lines with wild-type TP53, treated with this compound (e.g., 125 and 250 nM for 48 hours), revealed a dose-dependent increase in the proportion of cells in the G1 phase and a corresponding decrease in the S phase nih.govoncotarget.com222.198.130. This indicates that this compound effectively induces arrest at the G1/S transition of the cell cycle nih.gov222.198.130. Importantly, this effect is dependent on functional TP53, as this compound treatment did not alter the cell cycle profiles in Kelly cells, which harbor a TP53 mutation nih.gov222.198.130.

Apoptosis Induction

This compound is a potent inducer of apoptosis in cancer cells, particularly those with functional TP53 bihealth.orgmedchemexpress.commedchemexpress.comtargetmol.comnih.govnih.govbihealth.orgoncotarget.comaacrjournals.orgresearchgate.net. Studies have shown a dose-dependent increase in both early (Annexin V positive, propidium (B1200493) iodide (PI) negative) and late apoptotic cells (Annexin V and PI positive) following this compound exposure in neuroblastoma cell lines harboring wildtype TP53 researchgate.net. This apoptotic effect is further evidenced by a significant increase in caspase 3 activity in TP53 wildtype neuroblastoma cell lines (e.g., SH-SY5Y, IMR5) and primary neuroblastoma cells (OHC-NB-1) researchgate.net. In contrast, the TP53 mutant Kelly cell line did not exhibit increased apoptosis or caspase 3 activity upon this compound treatment researchgate.net. Furthermore, the induction of apoptosis by this compound was attenuated by the ectopic expression of a dominant-negative TP53 mutant, confirming the TP53-dependent nature of this effect researchgate.net. Beyond neuroblastoma, this compound has also been shown to induce apoptosis in Merkel cell carcinoma cells (WaGa and PeTa) at a concentration of 100 nM caymanchem.com. Its ability to induce apoptosis in a p53-dependent manner has also been observed in circulating mantle cell lymphoma (MCL) cells from patients with wild-type TP53 aacrjournals.org.

Senescence Induction

In addition to apoptosis, this compound effectively induces cellular senescence in TP53 wildtype cancer cells bihealth.orgmedchemexpress.commedchemexpress.comtargetmol.comnih.govnih.govbihealth.orgoncotarget.comaacrjournals.org. Senescence, characterized by irreversible cell cycle arrest, was quantitatively assessed using the senescence-associated beta-galactosidase (SA-β-gal) activity assay nih.gov. Results indicated that this compound treatment led to a notable induction of senescence in neuroblastoma cell lines with wildtype TP53, whereas the TP53 mutant Kelly cells remained unaffected nih.gov. This induction of senescence, coupled with G1 cell cycle arrest, is a critical component of this compound's anti-proliferative activity, preventing the unchecked growth of cancer cells medchemexpress.commedchemexpress.comtargetmol.comnih.govnih.govbihealth.org.

Inhibition of Cell Migration

This compound has also demonstrated efficacy in inhibiting the migratory capacity of neuroblastoma cells with wildtype TP53 medchemexpress.commedchemexpress.combiocompare.comresearchgate.net. This effect was investigated using in vitro scratch assays, a common method to assess cell migration researchgate.net. Treatment with this compound at 250 nM for 24 hours significantly reduced scratch healing in all tested neuroblastoma cell lines that harbored wildtype TP53 (SK-N-SH, SH-SY5Y, IMR32, IMR5) researchgate.net. Importantly, this inhibitory effect on migration was observed independently of the MYCN amplification status in these cell lines medchemexpress.commedchemexpress.combiocompare.comresearchgate.net. The TP53 mutant Kelly cell line, however, did not show a reduction in scratch healing, further supporting the TP53-dependent nature of this compound's anti-migratory effects researchgate.net. The LAN5 cell line was excluded from the scratch assay due to its poor adherence to cell culture plastic, which made the assay technically infeasible researchgate.net.

Preclinical Efficacy of Ds 3032b in in Vivo Animal Models

Inhibition of Tumor Growth in Xenograft Models

DS-3032b has shown potent anti-tumor activity across a range of xenograft models, indicating its broad potential in oncology. Its efficacy is largely dependent on the presence of functional TP53.

Neuroblastoma Xenograft Models

In neuroblastoma, a high-risk pediatric cancer, this compound has demonstrated considerable efficacy in preclinical xenograft models. Oral administration of this compound significantly delayed tumor growth and prolonged survival in mice xenografted with neuroblastoma cells possessing functional TP53 nih.govbihealth.orgresearchgate.netmedchemexpress.commedchemexpress.combiocompare.commedchemexpress.comoncotarget.com.

Specifically, in SH-SY5Y xenograft tumors in nude mice, this compound treatment led to a significant suppression of tumor growth compared to vehicle control nih.govresearchgate.net. After 9 days of treatment, the mean tumor volume in this compound treated mice was 640.1 ± 80.6 mm³, significantly reduced compared to 1571.9 ± 276.0 mm³ in vehicle-treated mice nih.gov. The mechanism of action involves the activation of TP53 signaling, leading to G1 cell cycle arrest, senescence, and apoptosis nih.govbihealth.orgmedchemexpress.combiocompare.commedchemexpress.comoncotarget.com. This was evidenced by increased expression of TP53 target genes such as CDKN1A (p21) and BAX, as well as a higher proportion of apoptotic cells and fewer proliferating cells in xenograft tumors from this compound-treated mice nih.govresearchgate.netoncotarget.com. The selective activation of TP53 signaling by this compound was observed in neuroblastoma cells with wild-type TP53, regardless of MYCN amplification status nih.govbihealth.orgoncotarget.com.

Table 1: Efficacy of this compound in Neuroblastoma Xenograft Models

Animal ModelTumor Cell LineKey Findings on Tumor Growth InhibitionMechanism of Action
Nude Mice XenograftSH-SY5Y (wild-type TP53)Significantly delayed tumor growth; mean tumor volume reduced to 640.1 ± 80.6 mm³ vs. 1571.9 ± 276.0 mm³ (vehicle) at day 9 nih.govresearchgate.net.Reactivates TP53 signaling, induces G1 cell cycle arrest, senescence, and apoptosis; increases TP53, CDKN1A, and BAX expression nih.govbihealth.orgresearchgate.netmedchemexpress.combiocompare.commedchemexpress.comoncotarget.com.

Other Cancer Xenograft Models

Beyond neuroblastoma, this compound has demonstrated anti-tumor activity in xenograft models of various other cancers, consistently showing efficacy in TP53 wild-type tumors.

Acute Myeloid Leukemia (AML): In TP53 wild-type MOLM-13 xenograft models, this compound inhibited tumor growth in a dose-dependent manner nih.govaacrjournals.org.

Osteosarcoma: Studies in athymic nude mice inoculated with SJSA-1 xenografts (harboring MDM2 gene amplification and wild-type TP53) showed tumor regression following this compound treatment nih.govaacrjournals.orgaacrjournals.org. This compound inhibited tumor growth in a dose-dependent manner in this model nih.govaacrjournals.org.

Clear Cell Ovarian Carcinoma: In clear cell ovarian carcinoma subcutaneous xenograft mouse models, this compound significantly reduced tumor volumes derived from wild-type TP53 clear cell ovarian carcinoma (OVISE) and clear cell renal carcinoma (Caki-1) cells nih.govnih.govresearchgate.net. However, this compound did not inhibit tumor growth in xenografted ES-2 cells, which possess mutant TP53 nih.govresearchgate.net.

Non-Hodgkin's B-cell Lymphoma: this compound has shown promising anti-tumor activity in xenograft models of non-Hodgkin's B-cell lymphoma, specifically with DOHH-2 cells researchgate.netnih.govaacrjournals.orgmdpi.com.

Merkel Cell Carcinoma: The compound exhibited promising anti-tumor activity and dose-dependent inhibition of tumor growth in MKL-1 xenograft and patient-derived xenograft models researchgate.netresearchgate.netmdpi.com.

Melanoma: Anti-tumor activity was observed in WM-115 melanoma xenograft models nih.govaacrjournals.org.

Patient-Derived Xenografts (PDX): this compound's anti-tumor activity was further validated in 13 patient-derived tumor xenograft models, including those from melanoma, non-small cell lung cancer (NSCLC), colorectal, and pancreatic cancers. A positive correlation was observed between sensitivity scores and tumor growth inhibition (TGI) values (Spearman r = 0.67, P = 0.031), with prediction accuracy, sensitivity, and positive predictive value (PPV) of 85%, 88%, and 88%, respectively aacrjournals.org.

Table 2: Efficacy of this compound in Other Cancer Xenograft Models

Cancer TypeTumor Cell Line / ModelKey Findings on Tumor Growth Inhibition
Acute Myeloid LeukemiaMOLM-13 xenografts (wild-type TP53)Inhibited tumor growth in a dose-dependent manner nih.govaacrjournals.org.
OsteosarcomaSJSA-1 xenografts (wild-type TP53, MDM2 amplified)Induced tumor regression and inhibited tumor growth in a dose-dependent manner nih.govaacrjournals.orgaacrjournals.org.
Clear Cell Ovarian CarcinomaOVISE, Caki-1 xenografts (wild-type TP53)Significantly reduced tumor volumes and suppressed growth nih.govnih.govresearchgate.net.
Clear Cell Ovarian CarcinomaES-2 xenografts (mutant TP53)Did not inhibit tumor growth nih.govresearchgate.net.
Non-Hodgkin's B-cell LymphomaDOHH-2 xenograftsShowed promising anti-tumor activity researchgate.netnih.govaacrjournals.orgmdpi.com.
Merkel Cell CarcinomaMKL-1 xenografts, patient-derived xenograftsExhibited promising anti-tumor activity and dose-dependent inhibition of tumor growth researchgate.netresearchgate.netmdpi.com.
MelanomaWM-115 xenograftsDemonstrated anti-tumor activity nih.govaacrjournals.org.
Various Cancers (PDX)Melanoma, NSCLC, Colorectal, PancreaticPositive correlation between sensitivity and tumor growth inhibition (TGI) aacrjournals.org.

Impact on Animal Survival in Preclinical Tumor Models

Beyond tumor growth inhibition, this compound has been shown to improve survival in several preclinical animal models. In mice xenografted with neuroblastoma cells (SH-SY5Y) with functional TP53, this compound treatment significantly prolonged mouse survival nih.govbihealth.orgresearchgate.netmedchemexpress.commedchemexpress.combiocompare.commedchemexpress.comoncotarget.com. This effect on survival is a critical indicator of the therapeutic potential of this compound in vivo.

Computational and Structural Analyses of Ds 3032b Interactions

Molecular Docking Simulations with MDM2 Protein

Molecular docking simulations have been extensively employed to investigate how DS-3032b interacts with the MDM2 protein. These simulations predict the preferred binding orientation of a ligand to a receptor and estimate the binding affinity. For this compound, studies utilized the three-dimensional structure of MDM2 (Protein Data Bank (PDB) entry: 5SWK) and the ligand structure obtained from the PubChem database (CID: 73297272). The simulations were typically performed using software platforms such as AutoDock Tools and Vina, employing procedures for a rigid protein and a flexible ligand nih.govwindows.netresearchgate.netnih.gov. To enhance the reliability of the simulations, the protonation state of this compound was predicted at physiological pH 7.4 using tools like MarvinSketch software nih.govwindows.netresearchgate.netnih.gov.

Molecular docking studies have identified that this compound binds specifically to the p53 binding site region within the MDM2 protein nih.govwindows.netresearchgate.netnih.gov. This interaction involves a network of chemical bonds with sixteen amino acid residues of MDM2 nih.govwindows.netresearchgate.netnih.gov. The types of interactions observed include polar bonds, hydrophobic interactions (such as pi-sigma and alkyl), and Van der Waals forces nih.govwindows.net. Key residues frequently highlighted for their involvement in the binding interface include Leucine 57 (Leu 57), Isoleucine 61 (Ile 61), and Tyrosine 67 (Tyr 67) researchgate.netwjgnet.com.

A summary of specific interactions and their bond sizes for selected key residues is presented in Table 1.

Table 1: Key Amino Acid Residues of MDM2 Involved in this compound Binding

ResidueInteraction TypeBond Size (Å)
Leu 54Hydrogen bond2.18
Leu 57Alkyl3.92
Ile 61Alkyl3.91
Tyr 67Pi-Sigma3.96
Data compiled from wjgnet.com.

During molecular docking simulations, multiple potential binding modes and conformations for this compound within the MDM2 binding site are generated and ranked based on their affinity energies. Studies typically identify and analyze the nine conformations with the highest affinities nih.govwindows.net. The most stable conformer, characterized by the lowest energy, is then selected for further detailed analysis of drug-protein interactions nih.govwindows.netresearchgate.netnih.govresearchgate.net. The evaluation of these conformations often involves the use of Root Mean Square Deviation (RMSD) metrics, including RMSD/L.b. (lower limit) and RMSD/u.b. (upper limit), with a tolerance value of at most 2.0 Å, to assess the structural similarity between predicted and reference conformations nih.govwindows.net.

Binding Affinity Predictions and Stability of the MDM2-DS-3032b Complex

The molecular docking simulations consistently demonstrate that this compound binds to MDM2 with high affinity and stability nih.govwindows.netresearchgate.netnih.gov. The calculated affinity energies for the MDM2-DS-3032b complex are notably favorable. For the protonated form of this compound, which is prevalent under physiological conditions, the affinity energy was reported as -9.9 kcal/mol. The non-protonated form showed a comparable affinity energy of -10.0 kcal/mol, indicating no significant difference in binding affinity between the two protonation states nih.govwindows.netresearchgate.netnih.gov. These values are considered highly significant, as binding energies less than -6.0 kcal/mol are generally indicative of a strong interaction nih.govwindows.net. A lower binding energy signifies a more stable complex and, consequently, greater biological activity nih.govwindows.net.

Table 2: Predicted Binding Affinity Energies of this compound with MDM2

This compound FormAffinity Energy (kcal/mol)
Protonated-9.9
Non-protonated-10.0
Data compiled from nih.govwindows.netresearchgate.netnih.gov.

Advanced Molecular Dynamics Simulations (e.g., Free Energy Perturbation)

While initial molecular docking provides a static snapshot of ligand-protein interactions, advanced molecular dynamics (MD) simulations, such as Free Energy Perturbation (FEP) methods, offer a more dynamic and comprehensive understanding of complex stability and binding. Research perspectives suggest that analyzing the this compound/MDM2 complex using molecular dynamics could further verify the possibility of structural changes in the drug-protein complex and potentially inform strategies to increase its efficiency nih.govwindows.net.

FEP/MD simulations are recognized for their ability to refine initial docking models and enhance the prediction of near-native ligand conformations and binding affinities acs.org. Although challenges exist, such as the overestimation of calculated binding free energies for MDM2 complexes due to the inherent flexibility of the apo-MDM2 protein, FEP/MD calculations are considered more effective than docking scores alone in distinguishing true binders from non-binders acs.org. These advanced computational techniques provide crucial insights into the dynamic behavior of the MDM2-DS-3032b complex, complementing static docking results and contributing to a deeper understanding of the molecular basis of its antagonism.

Biomarkers and Predictive Factors for Ds 3032b Sensitivity

TP53 Mutational Status as a Predictor of Resistance

However, the presence of wild-type TP53 alone does not guarantee sensitivity to DS-3032b, as the sensitivity of TP53 wild-type tumors can vary considerably. nih.govnih.govwikipedia.orgguidetopharmacology.orgbadd-cao.netrna-society.orgfigshare.comtocris.com In a study involving primary Acute Myeloid Leukemia (AML) samples, 75% of TP53 mutant samples were resistant to this compound, whereas only 24% of TP53 wild-type samples showed resistance (p = 0.01). tocris.com This highlights the need for additional biomarkers to more accurately predict response.

Gene Expression Signatures Correlated with Sensitivity

To overcome the limitations of TP53 mutational status as a sole predictor, gene expression profiling has been employed to identify predictive signatures for this compound sensitivity.

A 175-gene signature has been identified by analyzing the correlation between sensitivity to MDM2 inhibition and basal mRNA expression profiles across 240 diverse cancer cell lines. nih.govnih.govwikipedia.orgguidetopharmacology.orgbadd-cao.netrna-society.orgfigshare.comidrblab.net This common gene signature has been validated in various preclinical models, including patient-derived tumor xenografts from melanoma, non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer, as well as in ex vivo human AML cells. nih.govnih.govwikipedia.orgguidetopharmacology.orgbadd-cao.netrna-society.orgfigshare.com The predictive performance of this 175-gene signature is summarized in the table below:

Table 1: Predictive Performance of the 175-Gene Signature for this compound Sensitivity

Model/Sample TypePrediction AccuracySensitivityPositive Predictive Value (PPV)
Patient-Derived Tumor Xenografts85% nih.govnih.gov88% nih.govnih.gov88% nih.govnih.gov
p53 Wild-Type AML Samples73% nih.govnih.gov91% nih.govnih.gov67% nih.govnih.gov

This signature has demonstrated its utility in predicting responses to various MDM2 inhibitors, including this compound. idrblab.net

Beyond common signatures, tumor-type-specific gene signatures have been developed to enhance predictive accuracy for particular cancer types. For Acute Myeloid Leukemia (AML), a specific 1,532-gene signature was defined using random forest analysis with cross-validation on gene expression profiles from 41 primary AML samples. nih.govnih.govwikipedia.orgguidetopharmacology.orgbadd-cao.netrna-society.orgfigshare.comtocris.com A subset of the top-ranked 50 genes from this 1,532-gene signature maintained high predictive performance, suggesting a more clinically feasible size for implementation. nih.govnih.govbadd-cao.net

The combination of TP53 mutation status with these two gene signatures (the 175-gene common signature and the 1,532-gene AML-specific signature) significantly improved positive predictive values to 81% and 82%, respectively, compared to 62% for TP53 mutation status alone. nih.govnih.govwikipedia.orgbadd-cao.netrna-society.orgfigshare.com

In AML, sensitive primary samples exhibited significantly higher mRNA expression levels of TFAP2C, TP53, and MDM4, alongside significantly lower levels of CDKN1A (p21). wikipedia.orgmrc.ac.uk These correlations were also observed in clinical trial responses, further supporting their role as predictive biomarkers. wikipedia.orgmrc.ac.uk

The development of the 175-gene signature directly stems from the correlation between tumor cell sensitivity to MDM2 inhibition and their basal mRNA expression profiles. This approach, involving the analysis of 240 cancer cell lines, demonstrated that pre-treatment gene expression patterns can effectively predict the responsiveness of various cancer types to this compound. nih.govnih.govguidetopharmacology.orgbadd-cao.netfigshare.com

Protein Level Changes as Pharmacodynamic Biomarkers (e.g., p53, p21, MDM2)

Changes in protein levels serve as crucial pharmacodynamic biomarkers, reflecting the on-target activity of this compound. Treatment with this compound has been shown to induce a dose-dependent increase in p53 protein levels. nih.gov This activation of p53 subsequently leads to the induction of its downstream target proteins, including MDM2 and p21 (encoded by CDKN1A). nih.gov Immunoblot analyses confirm these increases in p53, MDM2, and p21 protein levels following this compound exposure. nih.gov At the mRNA level, dose-dependent increases in the expression of p53 target genes like CDKN1A (p21) and BBC3 (PUMA) have also been observed. nih.govidrblab.netmdpi.com

In clinical settings, paired biopsies from patients treated with this compound demonstrated an increase in nuclear p53 levels in 83% of evaluated cases (5 out of 6 patients), as assessed by immunohistochemistry. guidetopharmacology.org Furthermore, macrophage inhibitory cytokine-1 (MIC-1), a p53 target gene, has been utilized as a circulating pharmacodynamic biomarker, with its serum levels correlating with this compound plasma exposure. guidetopharmacology.orgwikipedia.orgcmdm.tw Investigations are also ongoing to determine if baseline MDM2 expression or amplification in leukemic blasts can serve as a predictor of response to this compound. wikipedia.org It is important to note that MDM2 levels can be upregulated through a positive feedback loop upon MDM2 inhibitor treatment, which may potentially affect p53 stabilization. wikipedia.org

Preclinical Strategies for Combination Therapy with Ds 3032b

Combinations with Chemotherapeutic Agents

Combining MDM2 inhibitors like DS-3032b with conventional chemotherapeutic agents is a promising strategy, particularly in cancers where TP53 is wild-type. Chemotherapy often induces DNA damage, which under normal circumstances, would activate TP53 to trigger cell cycle arrest or apoptosis. However, in many cancers, MDM2 overexpression or other mechanisms can attenuate this TP53 response. By inhibiting MDM2, this compound can potentially restore or enhance the TP53-mediated effects of chemotherapy.

Enhanced TP53 Pathway Activation and Apoptosis

Preclinical studies suggest that combining this compound with chemotherapeutic agents can lead to enhanced activation of the TP53 pathway and increased apoptosis. This compound has been shown to stabilize TP53 and selectively induce the expression of TP53 target genes such as CDKN1A (p21) and BAX oncotarget.comnih.gov. This reactivation of TP53 signaling can potentiate the apoptotic effects induced by DNA damage caused by chemotherapy nih.gov.

For instance, research in neuroblastoma cells with wild-type TP53 demonstrated that this compound treatment enhanced TP53 target gene expression and induced apoptosis nih.gov. While the provided search results specifically mention combining other MDM2 inhibitors like RG7112 and idasanutlin (B612072) with chemotherapy agents such as cytarabine (B982), cisplatin, doxorubicin, etoposide, gemcitabine, and irinotecan, highlighting the general strategy mdpi.com, the core mechanism of enhanced TP53 activation and apoptosis is applicable to this compound as an MDM2 inhibitor. The rationale is that this compound's ability to free TP53 from MDM2-mediated inhibition would sensitize cancer cells to the apoptotic signals triggered by chemotherapy-induced DNA damage nih.govmdpi.com.

Combinations with Other Targeted Inhibitors

Combining this compound with other targeted inhibitors offers another avenue to enhance anti-tumor activity, potentially by simultaneously targeting multiple pro-survival pathways or overcoming resistance mechanisms.

BET Inhibitors

Preclinical investigations have explored combining this compound with Bromodomain and Extra-Terminal domain (BET) inhibitors. BET proteins are epigenetic regulators that play a role in regulating the expression of various genes, including oncogenes mdpi.comdovepress.com. Combining MDM2 inhibitors with BET inhibitors is being investigated as a strategy to target different transcriptional dependencies in cancer cells. One preclinical study explored combining a BET inhibitor (INCB057643) with the MDM2-TP53 inhibitor this compound larvol.com. While the specific outcomes of this combination regarding TP53 pathway activation or apoptosis are not detailed in the provided snippets, the rationale likely involves targeting parallel or convergent pathways essential for cancer cell survival and proliferation.

BCL-2 Inhibitors (e.g., Venetoclax)

Combinations of MDM2 inhibitors with BCL-2 inhibitors, such as Venetoclax (B612062), have shown promise in preclinical settings, particularly in hematological malignancies like AML and neuroblastoma mdpi.commdpi.comresearchgate.netoncotarget.comdntb.gov.ua. BCL-2 proteins are key regulators of the intrinsic apoptotic pathway, and their overexpression can confer resistance to apoptosis ashpublications.org. Combining MDM2 inhibition with BCL-2 inhibition aims to simultaneously activate the TP53-mediated apoptotic pathway and directly inhibit anti-apoptotic BCL-2 proteins, thereby lowering the threshold for cell death researchgate.net.

Preclinical data support a synergistic anti-leukemic effect when BCL-2 inhibition is combined with MDM2 inhibition researchgate.net. Studies combining venetoclax with other MDM2 inhibitors like idasanutlin have demonstrated enhanced apoptosis in AML and neuroblastoma cells, associated with the downregulation of anti-apoptotic proteins like MCL-1, which can contribute to resistance to BCL-2 inhibitors mdpi.comresearchgate.netoncotarget.com. While a phase I study of Milademetan (this compound) in combination with low-dose cytarabine with or without venetoclax in AML patients showed only modest responses with recognizable gastrointestinal toxicity, preclinical data provided the rationale for such combinations researchgate.netnih.gov. The combination of venetoclax and idasanutlin potentiated dual apoptotic pathways in preclinical studies researchgate.net.

mTOR Inhibitors

The combination of MDM2 inhibitors with mTOR inhibitors has also been explored preclinically. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival oncotarget.comaacrjournals.org. Inhibiting both MDM2 and mTOR pathways could potentially target multiple signaling nodes essential for cancer cell survival. Preclinical studies combining MDM2 inhibitors (like idasanutlin) with PI3K/mTOR inhibitors (like BEZ235) have shown strong therapeutic responses and consistent induction of apoptosis in certain cancer types, such as liposarcomas mdpi.com. While direct preclinical data for this compound specifically combined with mTOR inhibitors were not extensively detailed in the provided snippets, the general principle of combining MDM2 inhibition with mTOR pathway inhibition exists as a preclinical strategy mdpi.comresearchgate.net.

MDM2/MDMX Dual Inhibitors (e.g., ALRN-6924)

This compound is primarily described as an MDM2 inhibitor. However, the related strategy of inhibiting both MDM2 and MDMX, another negative regulator of TP53, is being investigated to achieve a more significant impact on TP53 activation dovepress.comfrontiersin.org. ALRN-6924 is a stapled peptide designed to inhibit both MDM2 and MDMX dovepress.com. Studies have shown that targeting both MDM2 and MDMX can result in a more effective anti-tumor response by more actively inducing apoptosis and cell cycle arrest frontiersin.org. While this compound's primary mechanism is MDM2 inhibition, the preclinical rationale for dual MDM2/MDMX inhibition highlights a related strategy that aims for enhanced TP53 reactivation and downstream effects compared to inhibiting MDM2 alone dovepress.comfrontiersin.org. ALRN-6924 has been evaluated alone and in combination with cytarabine in AML patients in a Phase I/Ib study dovepress.com.

Synergistic Effects and Mechanisms of Action in Combined Regimens

Preclinical studies have demonstrated synergistic anti-tumor effects when this compound is combined with several other therapeutic agents across different cancer types. The observed synergy is often linked to the reactivation of the p53 pathway by this compound and the complementary mechanisms of action of the combination partners, leading to enhanced apoptosis, cell cycle arrest, and inhibition of survival pathways.

Combinations involving this compound, a BET inhibitor (INCB057643), and a BCL-2 inhibitor (Venetoclax) have shown synergistic cytotoxic effects in diffuse large B-cell lymphoma (DLBCL) and high-grade B-cell lymphoma (HGBCL) cells. The synergistic molecular actions identified include the induction of cell-cycle arrest and apoptosis. Furthermore, these combinations were found to inhibit key signaling pathways such as AKT, MEK, ERK, and mTOR. Conversely, potential drug resistance mechanisms mediated by the upregulation of Mcl-1 and the RAS/RAF/MEK/ERK pathways were also observed in these studies. invivochem.com

Potent therapeutic synergy has been specifically noted with the combination of this compound and Venetoclax in DLBCL/HGBCL cells, irrespective of concurrent TP53 mutation status. The synergistic molecular effects mirrored those seen with the three-drug combination, involving the induction of cell-cycle arrest and apoptosis, alongside the inhibition of AKT/MEK/ERK/mTOR pathways. invivochem.com

In acute myeloid leukemia (AML), the combination of this compound with Azacitidine has demonstrated a synergistic reduction in leukemic cell survival and an increase in apoptosis in TP53 wild-type cell lines, such as MOLM-13. This synergistic effect was associated with a strong positive regulation of the CDKN1A1 (P21) gene, a downstream target of p53. Importantly, no synergistic effect was observed when this combination was tested in TP53 mutant AML cell lines, highlighting the dependency on wild-type TP53 for this synergistic interaction. wikipedia.org

Combined therapy utilizing MDM2 inhibitors, including this compound, and Everolimus, an mTOR inhibitor, has exhibited synergistic anti-tumor effects and the potential for dose reduction in preclinical models of clear cell carcinoma. mims.comwikidata.org

The combination of Milademetan (this compound) with Quizartinib, an FLT3-ITD inhibitor, has been shown to synergistically induce apoptosis in FLT3 internal tandem duplication (FLT3-ITD) positive and TP53 wild-type AML cell lines, including those resistant to Venetoclax. This dual inhibition strategy also led to reduced tumor burden and improved survival in xenograft and patient-derived xenograft models of FLT3-ITD AML. fishersci.pt

Preclinical rationale also supported the investigation of Milademetan in combination with low dose Cytarabine (LDAC) with or without Venetoclax in AML. While a clinical trial showed only modest responses, correlative single-cell proteomic analysis provided insights into the mechanisms of action and potential adaptive resistance. The response observed was linked to immune cell abundance and induced proteomic profiles in leukemia cells that disrupted survival pathways, resulting in a significant reduction of MCL1 and YTHDF2, which can potentiate leukemic cell death. Potential resistance mechanisms identified included the upregulation of BCL2 and BCL-XL. mims.comwikidata.org The emergence of p53 mutations has also been described as a mechanism of resistance to MDM2 inhibitors. guidetopharmacology.org

The table below summarizes some of the preclinical combination strategies with this compound and their observed synergistic effects and mechanisms of action:

Combination Partner(s)Cancer Type(s) StudiedObserved Synergistic EffectsKey Mechanisms of Action / Involved Pathways
INCB057643, VenetoclaxDLBCL/HGBCLEnhanced cytotoxic effects, potent therapeutic synergyInduction of cell-cycle arrest and apoptosis; Inhibition of AKT/MEK/ERK/mTOR pathways; Potential resistance via Mcl-1, RAS/RAF/MEK/ERK. invivochem.com
VenetoclaxDLBCL/HGBCLPotent therapeutic synergyInduction of cell-cycle arrest and apoptosis; Inhibition of AKT/MEK/ERK/mTOR pathways; Potential resistance via Mcl-1, RAS/RAF/MEK/ERK. invivochem.com
AzacitidineTP53 wild-type AMLSynergistic reduction of cell survival, increased apoptosisStrong positive regulation of CDKN1A1 (P21). wikipedia.org
EverolimusClear cell carcinomaSynergistic anti-tumor effects, dose-reduction potentialInhibition of mTOR pathway in combination with MDM2 inhibition. mims.comwikidata.org
QuizartinibFLT3-ITD/TP53 WT AMLSynergistic induction of apoptosis, reduced tumor burden, improved survival in modelsDual inhibition of FLT3-ITD and MDM2 pathways. fishersci.pt
Low Dose Cytarabine ± VenetoclaxTP53 wild-type AMLPreclinical rationale for synergy; Modest clinical response with observed proteomic alterationsDisruption of survival pathways; Reduction of MCL1 and YTHDF2; Potential resistance via BCL2, BCL-XL. mims.comwikidata.org

Synthetic Methodologies and Structure Activity Relationship Sar Insights

General Synthetic Approaches for Spirooxindole and Dispiropyrrolidine Scaffolds

The core structure of DS-3032b belongs to the spirooxindole and dispiropyrrolidine class of heterocyclic compounds. The synthesis of these complex three-dimensional scaffolds has been a subject of extensive research, with several methodologies being developed.

A prevalent and efficient method for the construction of the spiropyrrolidine-oxindole core is the 1,3-dipolar cycloaddition reaction . This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an isatin (B1672199) derivative with an amino acid, such as sarcosine (B1681465) or L-proline. The resulting dipole then reacts with a suitable dipolarophile, such as an activated alkene, to yield the desired spiro-pyrrolidine-oxindole scaffold with high regio- and stereoselectivity. This multicomponent approach allows for the rapid assembly of structurally diverse molecules from readily available starting materials. For instance, a three-component reaction of isatins, α-amino acids, and dipolarophiles can efficiently construct the core structure.

Another key synthetic strategy involves the modification of the spirooxindole core. The spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one core has been identified as a stable alternative to earlier generation spirooxindole inhibitors that were prone to epimerization in solution. The synthesis of such stable scaffolds can be achieved through a concise five-step synthesis, with a three-component 1,3-dipolar cycloaddition and a late-stage Davis–Beirut reaction as key steps justia.commdpi.com.

The synthesis of the dispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline] scaffold, which is central to this compound, often employs a similar 1,3-dipolar cycloaddition strategy. In this case, a cyclohexanone-derived dipolarophile is reacted with the azomethine ylide generated from isatin and an amino acid. The reaction proceeds to form the dispiro system with the desired stereochemistry.

Relationship Between Structural Modifications and MDM2 Inhibitory Activity

The inhibitory activity of spirooxindole-based compounds against the MDM2-p53 interaction is highly dependent on their three-dimensional structure and the nature of the substituents on the core scaffold. Extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize the potency and selectivity of these inhibitors.

Stereochemistry plays a critical role in the MDM2 binding affinity. The specific stereoisomer of the spirooxindole core can exhibit a greater than 100-fold difference in binding affinity to MDM2 caerulumpharm.com. For this compound, the (3'R,4'S,5'R) configuration is crucial for its potent inhibitory activity. This specific arrangement of substituents allows the molecule to fit optimally into the hydrophobic pocket of MDM2, mimicking the binding of the p53 peptide.

Substitutions on the oxindole (B195798) ring significantly influence activity. For instance, the presence of a chlorine atom at the 6"-position of the indoline (B122111) ring in this compound contributes to its high potency. SAR studies on related spirooxindoles have shown that electron-withdrawing groups at this position generally enhance MDM2 inhibitory activity.

The substituent on the pyrrolidine (B122466) ring is another key determinant of potency. In this compound, the 4'-(2-chloro-3-fluoropyridin-4-yl) group plays a vital role in interacting with the MDM2 protein. The chloro and fluoro substituents on the pyridine (B92270) ring are critical for establishing favorable interactions within the binding pocket.

The following interactive table summarizes the SAR data for a series of spirooxindole analogs, highlighting the impact of various structural modifications on their MDM2 inhibitory activity.

CompoundR1 (Oxindole)R2 (Pyrrolidine N)R3 (Pyrrolidine C4)MDM2 IC50 (nM)
This compound 6"-Cl-4'-(2-Cl, 3-F-pyridin-4-yl)<1
Analog 1HMePhenyl500
Analog 26"-FMe4-Chlorophenyl50
Analog 36"-ClEt4-Chlorophenyl10
Analog 46"-ClMe3-Chlorophenyl25
Analog 56"-ClMe2-Chlorophenyl100

This table is a representative example based on published SAR studies of related spirooxindole MDM2 inhibitors and is intended for illustrative purposes.

Derivatization Strategies for Enhancing Potency and Selectivity

To further improve the therapeutic profile of spirooxindole-based MDM2 inhibitors like this compound, various derivatization strategies have been explored. These strategies aim to enhance potency, increase selectivity for MDM2 over other proteins, and optimize pharmacokinetic properties.

One common strategy is the hybridization of the spirooxindole core with other pharmacophores . For example, the incorporation of a pyrazole (B372694) moiety, inspired by other p53 activators, has led to new series of spirooxindole-pyrazole hybrids with potent cytotoxic activities nih.gov. This approach can lead to compounds with dual mechanisms of action or improved target engagement.

Another derivatization approach involves the introduction of functional groups that can form additional interactions with the MDM2 protein . The design of second-generation spiro-oxindoles with symmetrical pyrrolidine C2 substitution has been shown to yield compounds with enhanced chemical stability and potent MDM2 binding affinity acs.org. These modifications can lead to a rapid and irreversible conversion to a single, stable diastereoisomer, which is advantageous for drug development.

Furthermore, the development of dual inhibitors targeting both MDM2 and another cancer-related protein is an emerging strategy. For instance, by incorporating an HDAC (histone deacetylase) pharmacophore into the spirooxindole skeleton, researchers have designed bifunctional molecules that act as both MDM2 and HDAC inhibitors nih.gov. This multitargeted approach has the potential to overcome drug resistance and achieve synergistic anticancer effects.

Future Research Directions and Theoretical Applications

Elucidation of Resistance Mechanisms in Preclinical Models

A critical area for future preclinical investigation involves comprehensively elucidating the mechanisms by which cancer cells develop resistance to DS-3032b. Preclinical data suggest that the emergence of TP53 mutations is a significant factor predicting resistance to this compound. uni.luguidetopharmacology.orgwikipedia.org Studies have shown a negative correlation between the allele frequencies of TP53 mutations and sensitivity to this compound. uni.luguidetopharmacology.org

Beyond TP53 alterations, other mechanisms of resistance to MDM2 inhibitors in general have been described and warrant investigation specifically for this compound. These include point mutations in the TP53-binding pockets of MDM2 and elevated levels of MDMX, a positive regulator of MDM2. nih.gov Furthermore, preclinical studies with other MDM2 inhibitors and combination therapies suggest that alterations in the expression of anti-apoptotic proteins, such as BCL2 and BCL-xL, and metabolic reprogramming could also contribute to resistance. mdpi.comcenmed.comguidetomalariapharmacology.org Future preclinical studies should employ approaches such as genetic screening (e.g., CRISPR-Cas9), proteomic analysis (including single-cell proteomics), and metabolic profiling in this compound-resistant cell lines and xenograft models to identify key resistance pathways. mdpi.comcenmed.comguidetomalariapharmacology.org Understanding these mechanisms at a molecular level is crucial for developing strategies to overcome or circumvent resistance.

Exploration of this compound's Effects Beyond TP53-MDM2 Axis in Preclinical Contexts

While this compound primarily functions by disrupting the TP53-MDM2 interaction, future preclinical research should explore potential effects beyond this primary axis. Theoretically, this compound may also inhibit the binding of MDM2 to TP73, a protein structurally and functionally related to TP53, in a similar manner. guidetopharmacology.org Preclinical studies are needed to confirm this potential interaction and its biological consequences.

Development of Advanced Predictive Models for Compound Efficacy

Developing robust predictive models for this compound efficacy in preclinical settings is essential for identifying responsive tumor types and patient populations. Preclinical studies have already made significant strides in this area by developing gene signatures combined with TP53 mutation status to predict sensitivity to MDM2 inhibitors, including this compound. uni.luguidetopharmacology.orgwikipedia.orgcenmed.com For instance, a 175-gene signature derived from a panel of cancer cell lines and a 1532-gene signature specific to acute myeloid leukemia (AML) cells have shown promise in predicting this compound sensitivity in preclinical models. uni.luwikipedia.orgcenmed.com

Future research should focus on refining and validating these predictive models using larger and more diverse preclinical datasets, including patient-derived xenograft models and ex vivo analysis of primary human tumor samples. uni.luguidetopharmacology.orgwikipedia.orgcenmed.com Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) and employing advanced machine learning and artificial intelligence techniques can further enhance the accuracy and predictive power of these models. guidetopharmacology.org The goal is to develop easily implementable gene signatures of a feasible size for potential clinical translation. uni.luwikipedia.org

Design of Novel this compound Derivatives with Improved Academic Profiles

This compound belongs to the spirooxindole class of compounds, which have been explored in academic research for their potential as p53-MDM2 inhibitors. newdrugapprovals.orgcenmed.comnih.gov Future preclinical research and medicinal chemistry efforts should focus on designing novel this compound derivatives with improved academic profiles. This could involve modifying the chemical structure to enhance potency, improve pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion), increase stability (addressing potential issues like epimerization observed in some spirooxindoles), and potentially reduce off-target effects. cenmed.com

Academic research laboratories can play a crucial role in synthesizing and evaluating these novel derivatives in various in vitro and in vivo preclinical models. Structure-activity relationship studies, guided by molecular docking and computational modeling, can inform the design process. cenmed.comciteab.com The aim is to identify compounds with superior characteristics that could potentially overcome limitations observed with the parent compound in preclinical studies.

Comparative Studies with Other MDM2 Inhibitors in Preclinical Settings

Comparative preclinical studies evaluating this compound alongside other established and emerging MDM2 inhibitors are essential to understand its relative strengths and weaknesses. Numerous other MDM2 inhibitors, such as Nutlin-3, RG7112, RG7388 (Idasanutlin), NVP-CGM097, AMG 232, ALRN-6924 (Sulanemadlin), Brigimadlin (BI 907828), and HDM201 (Siremadlin), have been investigated in preclinical and clinical settings. guidetopharmacology.orgnih.govguidetopharmacology.orgtranscriptionfactor.orgkoreascience.krguidetopharmacology.orgnih.govnih.gov

Direct comparisons in preclinical models can provide valuable information regarding potency, efficacy across different tumor types, effects on downstream pathways, and the emergence of resistance. For example, preclinical studies have indicated that this compound is approximately 10-fold more potent than the first-generation inhibitor Nutlin-3a. uni.luwikipedia.orgcenmed.com Future comparative studies should utilize standardized preclinical models and methodologies to allow for meaningful comparisons of anti-tumor activity, effects on TP53 signaling, and the induction of cell cycle arrest, apoptosis, and senescence. guidetopharmacology.orgcenmed.commybiosource.comabcam.com

Methodological Advancements in In Vitro and In Vivo Research of this compound-like Compounds

Advancements in preclinical research methodologies are continuously improving the study of compounds like this compound. Future research should leverage these advancements to gain deeper insights into the compound's activity. This includes utilizing more complex in vitro models such as 3D cell cultures and organoids that better recapitulate the tumor microenvironment.

In vivo studies can benefit from the use of genetically engineered mouse models that more accurately mimic human cancers, as well as advanced imaging techniques to monitor tumor response and drug distribution in real-time. The application of single-cell technologies, such as single-cell RNA sequencing and single-cell proteomics, can provide unprecedented resolution in understanding heterogeneous responses to this compound at the individual cell level, including the identification of rare resistant cell populations. mdpi.comcenmed.comguidetomalariapharmacology.org Furthermore, the increasing integration of bioinformatics tools, computational modeling (including molecular docking), and artificial intelligence in analyzing complex biological data sets is crucial for identifying potential targets, predicting drug behavior, and interpreting experimental results. guidetopharmacology.orgciteab.com Methodological advancements in studying protein-protein interactions and post-translational modifications relevant to the TP53-MDM2 axis will also be vital for future preclinical investigations.

Q & A

Q. How can researchers leverage AI-driven tools to aggregate this compound-related literature and datasets?

  • Answer :
  • Semantic search engines : Use tools like Dimensions.ai or PubMed’s MeSH terms to filter studies by mechanism (e.g., “MDM2 inhibitors”) and outcome.
  • Text mining : Deploy NLP models to extract dose-response data from heterogeneous sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.